molecular formula C24H28N2O5 B1524451 ent-Benazepril CAS No. 98626-50-7

ent-Benazepril

货号: B1524451
CAS 编号: 98626-50-7
分子量: 424.5 g/mol
InChI 键: XPCFTKFZXHTYIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

生物活性

Ent-Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by several mechanisms and therapeutic effects, which have been the subject of extensive research. This article explores the biological activities of this compound, including its pharmacological effects, case studies highlighting its clinical implications, and relevant research findings.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that raises blood pressure; thus, its inhibition leads to vasodilation and a reduction in blood pressure. The pharmacodynamics of this compound can be summarized as follows:

  • Inhibition of Angiotensin II Formation : Reduces vasoconstriction.
  • Decreased Aldosterone Secretion : Lowers sodium and water retention.
  • Improved Cardiac Output : Enhances heart function in patients with heart failure.

Pharmacological Effects

The pharmacological effects of this compound extend beyond blood pressure regulation. Research indicates potential benefits in various conditions:

  • Cardiovascular Protection : Studies demonstrate that this compound improves cardiac function in animal models of heart failure by preventing myocardial remodeling after ischemic events.
  • Renal Protection : A three-year trial showed that this compound significantly slows the progression of renal insufficiency in patients with various renal diseases, reducing the risk of reaching critical endpoints such as dialysis .
  • Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, particularly in cognitive decline associated with Alzheimer's disease.

Case Report: Benazepril-Induced Agranulocytosis

A notable case report documented a male patient who developed drug-induced agranulocytosis after starting treatment with benazepril. Upon discontinuation of the drug, the patient experienced a complete recovery of white blood cell counts. This case underscores the importance of monitoring for rare but serious side effects associated with ACE inhibitors like benazepril .

Clinical Trial Insights

A clinical trial involving 583 patients with renal insufficiency revealed that those treated with benazepril had a 53% reduction in the risk of reaching critical renal endpoints compared to placebo . This emphasizes the compound's role in renal protection across various underlying conditions.

Table 1: Summary of Key Research Findings on this compound

Study FocusFindingsReference
Hypertension ManagementSignificant reduction in blood pressure over 12 weeks
Renal Insufficiency53% reduction in progression to dialysis; effective across multiple renal disorders
AgranulocytosisRare side effect; complete recovery upon drug discontinuation
Neuroprotective PotentialPreliminary evidence suggesting cognitive improvement in Alzheimer's patients

常见问题

Basic Research Questions

Q. How can the stereochemical purity of ent-Benazepril be characterized in synthetic batches?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze chiral centers, specifically targeting the (3S) and (1S) configurations. Pair with X-ray crystallography for definitive spatial confirmation . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can quantify enantiomeric excess (EE), ensuring compliance with pharmacopeial standards (e.g., USP monographs) .

Q. What analytical methods are recommended for quantifying this compound and its degradation products?

  • Methodological Answer : Employ reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to resolve this compound from impurities like Related Compound E (3-amino-2-oxo-tetrahydrobenzazepine) and Related Compound G (ethyl ester derivative). Validate methods per ICH Q2(R1) guidelines, focusing on specificity, linearity (1–150 µg/mL), and recovery rates (≥95%) .

Q. How should researchers design pharmacokinetic studies to assess this compound’s active metabolite (benazeprilat)?

  • Methodological Answer : Conduct crossover studies in healthy volunteers, measuring plasma benazeprilat levels via LC-MS/MS. Apply non-compartmental analysis to calculate AUC0–∞ and t½. Account for hydrolysis variability by stabilizing blood samples with EDTA and cooling to -80°C immediately post-collection .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported this compound metabolite bioavailability across species?

  • Methodological Answer : Address interspecies discrepancies (e.g., higher benazeprilat AUC in rodents vs. humans) using in vitro hepatocyte models to compare esterase activity. Validate with in vivo microdosing trials and physiologically based pharmacokinetic (PBPK) modeling to isolate enzymatic vs. absorption-driven differences .

Q. How can researchers optimize chiral resolution during this compound synthesis to minimize diastereomer formation?

  • Methodological Answer : Implement asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the benzazepine ring closure. Monitor reaction kinetics via <sup>13</sup>C NMR to detect intermediate racemization. Use dynamic kinetic resolution (DKR) with immobilized lipases to enhance enantioselectivity (>99% EE) .

Q. What statistical approaches are critical for interpreting contradictory data in this compound’s antihypertensive efficacy trials?

  • Methodological Answer : Apply mixed-effects models to adjust for covariates like baseline blood pressure and genetic polymorphisms (e.g., ACE I/D alleles). Conduct meta-analyses with sensitivity testing (e.g., leave-one-out) to identify outlier studies, and use Bayesian frameworks to quantify uncertainty in effect sizes .

Q. How do researchers validate this compound’s off-target interactions with renal ACE2 in diabetic nephropathy models?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between this compound and recombinant ACE2. Confirm functional inhibition in podocyte cell lines via fluorogenic substrate assays (e.g., Mca-APK-Dnp). Cross-validate with in silico docking simulations (AutoDock Vina) .

Q. Data Contradiction & Analysis

Q. How to reconcile conflicting reports on this compound’s stability under acidic conditions?

  • Methodological Answer : Perform forced degradation studies (0.1M HCl, 40°C) with UPLC-PDA to track degradation pathways. Compare Arrhenius plots of degradation rate constants (k) across studies. Investigate excipient interactions (e.g., magnesium stearate) using isothermal microcalorimetry .

Q. What protocols mitigate bias in comparative studies of this compound vs. other ACE inhibitors?

  • Methodological Answer : Use double-blinded, randomized designs with active controls (e.g., lisinopril). Pre-register hypotheses (e.g., ClinicalTrials.gov ) to avoid HARKing (Hypothesizing After Results are Known). Apply propensity score matching to balance baseline characteristics .

Q. Methodological Frameworks

Q. How to apply the FINER criteria when formulating this compound research questions?

  • Methodological Answer : Ensure questions are F easible (e.g., access to USP reference standards), I nteresting (e.g., unexplored CYP3A4 interactions), N ovel (e.g., nanoformulation strategies), E thical (IRB-approved protocols), and R elevant (addressing hypertension drug resistance) .

属性

CAS 编号

98626-50-7

分子式

C24H28N2O5

分子量

424.5 g/mol

IUPAC 名称

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)

InChI 键

XPCFTKFZXHTYIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

手性 SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

规范 SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Key on ui other cas no.

131064-75-0

产品来源

United States

Synthesis routes and methods I

Procedure details

A solution of 1-benzyloxycarbonylmethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (isomer A of example 3; 1.2 g) in ethanol (125 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% palladium on charcoal (0.5 g) as catalyst. After uptake of hydrogen had ceased, the catalyst was filtered off, and the solvent removed under reduced pressure to give a solid. This material was triturated with ether (8 ml) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one melting at 126°-129°, and being the lower melting racemic isomer A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Benazepril
Reactant of Route 2
Reactant of Route 2
ent-Benazepril
Reactant of Route 3
ent-Benazepril
Reactant of Route 4
ent-Benazepril
Reactant of Route 5
ent-Benazepril
Reactant of Route 6
ent-Benazepril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。